2-Bromo-4-(4-isopropoxyphenyl)thiazole
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Overview
Description
2-Bromo-4-(4-isopropoxyphenyl)thiazole: is a heterocyclic compound that features a thiazole ring substituted with a bromo group at the second position and a 4-isopropoxyphenyl group at the fourth position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various drugs and biologically active agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(4-isopropoxyphenyl)thiazole typically involves the reaction of 2-bromo-1-(4-isopropoxyphenyl)ethanone with thiourea under acidic conditions. The reaction proceeds through cyclization to form the thiazole ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromo group at the second position can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction typically yields thiazolidine derivatives.
Scientific Research Applications
Chemistry: 2-Bromo-4-(4-isopropoxyphenyl)thiazole is used as an intermediate in the synthesis of more complex thiazole derivatives with potential biological activities .
Biology and Medicine: Thiazole derivatives, including this compound, have been investigated for their antimicrobial, antifungal, antiviral, and anticancer properties .
Industry: In the industrial sector, thiazole derivatives are used in the development of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Bromo-4-(4-isopropoxyphenyl)thiazole is not well-documented. thiazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biochemical pathways. The aromaticity and electronic properties of the thiazole ring play a crucial role in these interactions .
Comparison with Similar Compounds
- 2-Bromo-4-(4-ethoxyphenyl)thiazole
- 2-Bromo-4-(4-methoxyphenyl)thiazole
- 2-Bromo-4-(4-chlorophenyl)thiazole
Comparison: 2-Bromo-4-(4-isopropoxyphenyl)thiazole is unique due to the presence of the isopropoxy group, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C12H12BrNOS |
---|---|
Molecular Weight |
298.20 g/mol |
IUPAC Name |
2-bromo-4-(4-propan-2-yloxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C12H12BrNOS/c1-8(2)15-10-5-3-9(4-6-10)11-7-16-12(13)14-11/h3-8H,1-2H3 |
InChI Key |
VTWHEKPKPJEOBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CSC(=N2)Br |
Origin of Product |
United States |
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